(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl Group: The next step involves the coupling of the benzimidazole core with a substituted phenyl group. This can be achieved through a variety of methods, including Suzuki coupling or Heck reaction.
Introduction of Nitrile Group: The nitrile group can be introduced via a cyanation reaction, often using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry
Catalysis: As ligands in catalytic reactions.
Material Science: In the development of organic semiconductors.
Biology
Antimicrobial Agents: Potential use as antibacterial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: As potential candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: As stabilizers or modifiers in polymer production.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole.
Phenylpropanoids: Such as cinnamic acid derivatives.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives and phenylpropanoids.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-17-10-12(7-8-16(17)22)9-13(11-19)18-20-14-5-3-4-6-15(14)21-18/h3-10,22H,2H2,1H3,(H,20,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWCKVEEPEHPW-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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